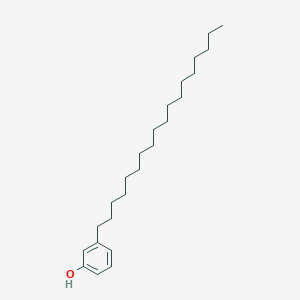

3-Octadecylphenol

Description

Properties

CAS No. |

63442-91-1 |

|---|---|

Molecular Formula |

C24H42O |

Molecular Weight |

346.6 g/mol |

IUPAC Name |

3-octadecylphenol |

InChI |

InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-20-18-21-24(25)22-23/h18,20-22,25H,2-17,19H2,1H3 |

InChI Key |

GWEIDBLEDZNHPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC(=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

The Green Synthesis of 3-Octadecylphenol: A Technical Guide from Renewable Resources

For Researchers, Scientists, and Drug Development Professionals

The imperative to transition from fossil fuel-based feedstocks to renewable resources is a cornerstone of modern chemical synthesis. This technical guide provides an in-depth exploration of the synthesis of 3-octadecylphenol, a valuable platform chemical, from renewable sources. The primary focus is on the utilization of cardanol (B1251761), a key component of cashew nutshell liquid (CNSL), a readily available and non-food-competitive byproduct of the cashew industry.[1][2] This document outlines the core synthesis pathways, detailed experimental protocols, and quantitative data to support researchers in the lab and professionals in drug development.

Introduction: The Promise of Cashew Nutshell Liquid

Cashew nutshell liquid (CNSL) is a rich source of phenolic lipids, making it an attractive renewable feedstock for the chemical industry.[1][3] The primary component of distilled technical-grade CNSL is cardanol, a mixture of 3-alkylphenols with a C15 side chain exhibiting varying degrees of unsaturation.[1] The four main constituents of cardanol are 3-pentadecylphenol (B1217947), 3-(pentadeca-8-enyl)phenol, 3-(pentadeca-8,11-dienyl)phenol, and 3-(pentadeca-8,11,14-trienyl)phenol.[1] The fully saturated derivative, 3-pentadecylphenol (often referred to as hydrogenated cardanol), is a stable and versatile chemical intermediate.[4][5][6]

The conversion of cardanol to this compound (more accurately, 3-pentadecylphenol, given the C15 chain of cardanol) primarily involves the hydrogenation of the unsaturated alkyl side chains. This process yields a product with enhanced stability and broader applicability in the synthesis of resins, surfactants, and pharmaceutical intermediates.[7][8]

Synthesis Pathway: From Cardanol to 3-Pentadecylphenol

The principal and most direct route for the synthesis of 3-pentadecylphenol from cardanol is through catalytic hydrogenation. This process saturates the double bonds in the C15 alkyl side chain of the various cardanol constituents.

Caption: General workflow for the catalytic hydrogenation of cardanol to 3-pentadecylphenol.

Experimental Protocols

This section details the experimental procedures for the hydrogenation of cardanol. The protocols are based on methodologies reported in the scientific literature.

Materials and Equipment

-

Substrate: Cardanol (distilled from CNSL)

-

Catalysts: 10% Palladium on Carbon (Pd/C), Nickel, Copper, Platinum black[5][7]

-

Solvent: Cyclohexane (B81311), or other suitable inert solvent[7]

-

Hydrogen Source: Hydrogen gas cylinder

-

Reaction Vessel: High-pressure steel autoclave

-

Purification: Filtration system, rotary evaporator

General Hydrogenation Procedure

The following protocol is a generalized procedure based on common laboratory practices for catalytic hydrogenation.

Caption: Step-by-step experimental workflow for the hydrogenation of cardanol.

Detailed Steps:

-

Charging the Reactor: In a 100 ml steel autoclave, place cardanol (e.g., 4.514 g, 15 mmol), a suitable solvent like cyclohexane (12 ml), and the heterogeneous catalyst (e.g., 10% Pd/C).[7]

-

Sealing and Purging: Seal the autoclave. To ensure an inert atmosphere, pressurize the vessel with argon to 20 bar and then carefully vent the pressure. Repeat this process three times. Subsequently, purge the system with hydrogen gas by pressurizing to 20 bar and venting, also repeated three times.[7]

-

Reaction Initiation: After purging, pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 20-25 bar).[7]

-

Reaction Conditions: Commence stirring (e.g., 600 rpm) and maintain the desired reaction temperature. Reactions can be run at room temperature or moderately increased temperatures (e.g., 45°C) for varying durations (e.g., 2 to 24 hours), depending on the catalyst and desired product selectivity.[7]

-

Reaction Monitoring: The progress of the reaction can be monitored by the drop in hydrogen pressure.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the solid catalyst. The solvent is then removed from the filtrate using a rotary evaporator to yield the crude product.[7]

-

Analysis: The final product can be analyzed using techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and purity.[7]

Quantitative Data and Catalyst Performance

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the hydrogenation process. The following table summarizes data from various studies on the hydrogenation of cardanol.

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Solvent | Key Product(s) | Yield (%) | Reference |

| 10% Pd/C | Room Temp. | 20 | 24 | Cyclohexane | 3-Pentadecylphenol & 3-Pentadecylcyclohexan-1-one | - | [7] |

| 10% Pd/C | 45 | 25 dropping to 7.5 | ~24 | Cyclohexane | 3-Pentadecylcyclohexan-1-one | Good | [7] |

| 5% Ru/C | Room Temp. | 20 | 24 | Cyclohexane | 3-Pentadecylcyclohexan-1-ol | 99 | [7] |

| 5% Rh/C | Room Temp. | 20 | 24 | Cyclohexane | 3-Pentadecylphenol | 99 | [7] |

| Raney Ni | - | - | - | - | Hydrogenated Cardanol | - | [5] |

| Pt black | - | - | - | - | Hydrogenated Cardanol | - | [5] |

Note: Yields can vary based on the precise composition of the starting cardanol and specific reaction optimization. Some reactions listed aim for intermediate products like cyclohexanones or cyclohexanols.

Alternative Renewable Feedstocks for Phenol (B47542) Production

While CNSL is a prime source for 3-alkylphenols, research is ongoing to produce phenol and its derivatives from other abundant renewable resources, primarily lignocellulosic biomass.[9][10] Lignin (B12514952), a complex aromatic biopolymer, is a significant component of wood and agricultural residues and represents a vast, underutilized source of aromatic compounds.[9][11]

Key strategies for converting lignin to phenols include:

-

Reductive Fractionation: This process depolymerizes lignin into alkylmethoxyphenols.[10]

-

Catalytic Upgrading: Subsequent demethoxylation and dealkylation of these intermediates, often using catalysts like supported gold nanoparticles or zeolites, can yield phenol.[9][12]

Caption: Simplified pathway for the production of phenol from lignin.

Conclusion and Future Outlook

The synthesis of this compound and related phenolic compounds from renewable resources like cashew nutshell liquid offers a sustainable alternative to petrochemical-based production routes. The catalytic hydrogenation of cardanol is a well-established and efficient method to produce 3-pentadecylphenol. Further research into catalyst optimization can enhance the selectivity and reduce the energy intensity of this process. Concurrently, the development of pathways to produce phenols from other abundant biomass sources like lignin will be crucial in diversifying the portfolio of green platform chemicals. For researchers and professionals in drug development, these bio-based phenols represent a starting point for the synthesis of novel compounds with potentially favorable environmental profiles.[8] The continued exploration of these green chemical pathways is vital for the advancement of a sustainable chemical industry.

References

- 1. Cardanol-Based Materials as Natural Precursors for Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Phenol Polymers: Recent Advances in Food and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. US2284369A - Hydrogenated cardanol and methods of making the same - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis of novel chemicals from cardanol as a product of cashew nutshell processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Selective Production of Biobased Phenol from Lignocellulose-Derived Alkylmethoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. KIT - Meier Group - Institute of Organic Chemistry - Research - Renewable Resources [ioc.kit.edu]

- 12. WO2019177458A1 - Catalytic conversion of biomass to biophenol - Google Patents [patents.google.com]

Physicochemical Properties of 3-Octadecylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Octadecylphenol is a long-chain alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring substituted with a long aliphatic chain. In this case, an 18-carbon octadecyl group is attached to the third position of the benzene (B151609) ring. The amphiphilic nature of this compound, with its hydrophilic phenolic head and a large hydrophobic tail, governs its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological activities and related signaling pathways. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various systems, including its solubility, membrane permeability, and potential interactions with biological targets. Due to the limited availability of direct experimental data for this compound, this guide also includes predicted values and data from its close structural analog, 3-pentadecylphenol, for comparative purposes.

Table 1: Quantitative Physicochemical Data for this compound and Analogs

| Property | This compound (Predicted/Experimental) | 3-Pentadecylphenol (Experimental Analog) |

| Molecular Formula | C₂₄H₄₂O | C₂₁H₃₆O |

| Molecular Weight | 346.6 g/mol | 304.51 g/mol |

| Melting Point | 58 °C (for "Phenol, octadecyl-") | 50-53 °C[1] |

| Boiling Point | 453.1 ± 14.0 °C (Predicted) | 190-195 °C at 1 mmHg[1] |

| Water Solubility | Very low (Predicted) | 3.6 x 10⁻⁵ g/L (Predicted) |

| logP (Octanol-Water Partition Coefficient) | High (Predicted) | 8.94 (ALOGPS Predicted) |

| pKa (Acid Dissociation Constant) | 10.42 ± 0.30 (Predicted) | 10.11 (ChemAxon Predicted) |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of long-chain alkylphenols like this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via Friedel-Crafts alkylation of phenol with 1-octadecene (B91540) using an acid catalyst.

Materials:

-

Phenol

-

1-Octadecene

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst 15)

-

Solvent (e.g., toluene, xylene)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Reaction flask with a stirrer, thermometer, and reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve phenol in a suitable solvent such as toluene.

-

Add the acid catalyst to the phenol solution and heat the mixture to the desired reaction temperature (typically between 80-150 °C).

-

Slowly add 1-octadecene to the reaction mixture with vigorous stirring.

-

Maintain the reaction at the set temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with an aqueous solution of sodium hydroxide.

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining catalyst and unreacted phenol.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Workflow for the Synthesis of this compound

A flowchart illustrating the key steps in the synthesis of this compound.

Determination of Melting Point

Due to the waxy nature of this compound, the capillary melting point method is suitable.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Boiling Point

For high-boiling-point compounds like this compound, boiling point determination is typically performed under reduced pressure to prevent decomposition.

Procedure:

-

A small amount of the sample is placed in a distillation flask.

-

The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value.

-

The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded, along with the pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph.

Determination of Water Solubility

The shake-flask method is a common technique for determining the solubility of hydrophobic compounds.

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

The acid dissociation constant (pKa) of a phenolic compound can be determined by spectrophotometric titration.

Procedure:

-

A solution of this compound in a suitable solvent (e.g., a methanol-water mixture) is prepared.

-

The UV-Vis spectrum of the solution is recorded at various pH values, achieved by adding small increments of a strong acid or base.

-

The pKa is determined by analyzing the changes in the absorbance spectrum as a function of pH, as the phenolic and phenolate (B1203915) forms have different absorption maxima.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Procedure:

-

A solution of this compound is prepared in either water or n-octanol.

-

Equal volumes of n-octanol and water are placed in a flask, and a known amount of the this compound solution is added.

-

The flask is shaken for a set period to allow for partitioning between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two layers.

-

The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for logP Determination

A simplified workflow for the experimental determination of the logP value.

Biological Activity and Signaling Pathways

Long-chain alkylphenols, including this compound, are known to exhibit biological activity, with concerns raised about their potential as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones.

The estrogenic activity of some alkylphenols is thought to be mediated through their interaction with estrogen receptors (ERα and ERβ). The binding of these compounds to estrogen receptors can trigger downstream signaling pathways normally activated by estradiol, leading to changes in gene expression and cellular responses.

While specific signaling pathways for this compound have not been extensively studied, research on other long-chain alkylphenols, such as nonylphenol and octylphenol, suggests potential mechanisms. For instance, some studies have shown that these compounds can influence immune responses by affecting the development of T-helper cells (Th1 and Th2).

Potential Signaling Pathway Affected by Long-Chain Alkylphenols

A diagram illustrating a potential mechanism of endocrine disruption by this compound.

Conclusion

This compound is a molecule of significant interest due to its unique physicochemical properties and potential biological activities. This guide has summarized the available quantitative data, provided detailed experimental protocols for the characterization of this and similar compounds, and offered insights into its potential interactions with biological systems. Further experimental investigation is warranted to fully elucidate the properties and biological effects of this compound, which will be crucial for its safe and effective application in research and drug development.

References

3-Octadecylphenol: A Technical Guide to Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octadecylphenol is a long-chain alkylphenol, a class of compounds with diverse industrial applications and emerging biological significance. The precise structural elucidation and comprehensive characterization of this compound are paramount for understanding its physicochemical properties, potential biological activities, and for ensuring its purity and consistency in any application. This technical guide outlines the standard methodologies for the structural determination and characterization of this compound, providing expected data based on analogous long-chain alkylphenols due to the limited availability of specific experimental data for this compound.

Structural Elucidation Workflow

The structural elucidation of an unknown compound like this compound follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula and connectivity.

Caption: A generalized workflow for the structural elucidation of an organic compound.

Physicochemical Properties

| Property | Expected Value/Characteristic | Method of Determination |

| Molecular Formula | C24H42O | High-Resolution Mass Spectrometry |

| Molecular Weight | 346.60 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Expected to be higher than 3-pentadecylphenol (B1217947) (54.5 °C) | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene), sparingly soluble in polar solvents. | Solubility Assays |

| logP | > 8 | Calculated or experimentally determined by partitioning between octanol (B41247) and water. |

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound.

Expected Data:

| Ion | m/z (Expected) | Interpretation |

| [M]+ | 346 | Molecular Ion |

| [M-C17H35]+ | 107 | Benzylic cleavage, characteristic of alkylphenols |

| C7H7O+ | 107 | Fragment corresponding to the hydroxyphenyl moiety |

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Analysis: The sample solution is introduced into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the solution is infused at a low flow rate. The mass spectrum is acquired over a suitable m/z range (e.g., 50-1000).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Expected 1H NMR Data (in CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | t | 1H | Aromatic H (para to OH) |

| ~6.7-6.8 | m | 3H | Aromatic H (ortho and meta to OH) |

| ~4.5-5.5 | br s | 1H | Phenolic -OH |

| ~2.5 | t | 2H | Ar-CH2- |

| ~1.6 | m | 2H | Ar-CH2-CH2- |

| ~1.2-1.4 | br s | 30H | -(CH2)15- |

| ~0.9 | t | 3H | -CH3 |

Expected 13C NMR Data (in CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~145 | C-CH2 (ipso) |

| ~129 | Aromatic CH |

| ~121 | Aromatic CH |

| ~115 | Aromatic CH |

| ~112 | Aromatic CH |

| ~36 | Ar-CH2- |

| ~32 | Ar-CH2-CH2- |

| ~29-30 | -(CH2)n- |

| ~22.7 | -CH2-CH3 |

| ~14.1 | -CH3 |

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Analysis: 1H and 13C NMR spectra are acquired. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[1][2][3]

Expected IR Data:

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (phenolic)[1][3] |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Strong | Aliphatic C-H stretch |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretch[3] |

| ~1150-1250 | Strong | C-O stretch (phenolic)[2] |

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film deposited from a volatile solvent on a salt plate (e.g., NaCl, KBr).

-

Analysis: The IR spectrum is recorded over the range of 4000-400 cm-1.

Potential Biological Activity and Signaling Pathways

Long-chain alkylphenols, such as derivatives of cardanol (B1251761) from cashew nut shell liquid, have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While the specific biological activity of this compound is not well-documented, a hypothetical signaling pathway that could be modulated by such a compound is the NF-κB pathway, which is central to inflammation.

Caption: A hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

The structural elucidation and characterization of this compound can be systematically achieved through a combination of modern spectroscopic techniques. While specific experimental data for this compound is scarce, the expected physicochemical and spectroscopic properties can be reliably predicted based on its chemical structure and comparison with well-characterized analogues. This guide provides a comprehensive framework for researchers to approach the analysis of this compound and similar long-chain alkylphenols, facilitating further research into their properties and potential applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

Biological Activity of 3-Octadecylphenol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Octadecylphenol, a phenolic compound characterized by a long alkyl chain, belongs to a class of molecules known as long-chain alkylphenols. While specific research on the biological activities of this compound is limited in publicly available scientific literature, its structural similarity to other well-studied long-chain alkylphenols, such as cardanol, anacardic acid, and urushiol (B600771), suggests a potential for a range of significant biological effects. This technical guide provides a comprehensive overview of the known biological activities of these structurally related compounds to infer the potential therapeutic and cytotoxic properties of this compound and its derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to serve as a foundational resource for researchers and drug development professionals interested in this class of compounds.

Introduction to Long-Chain Alkylphenols

Phenolic compounds are a diverse group of secondary metabolites found in plants, recognized for a wide array of biological activities including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The presence of a long alkyl chain, as seen in this compound, imparts a lipophilic character to the molecule, which can significantly influence its interaction with biological membranes and cellular targets. This structural feature is shared by other bioactive phenolic lipids such as cardanol, the main component of cashew nutshell liquid (CNSL), anacardic acid, also from CNSL, and urushiol, the allergenic component of poison ivy.[1][2][3] The biological activities of these related compounds provide a strong basis for predicting the potential bioactivities of this compound.

Biological Activities of Structurally Related Long-Chain Alkylphenols

Due to the limited direct data on this compound, this section summarizes the biological activities of cardanol, anacardic acid, and urushiol to provide a predictive framework.

Cytotoxic and Anticancer Activity

Phenolic compounds are widely known for their cytotoxic effects against various cancer cell lines.[4] The mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[4][5]

-

Anacardic Acid: Has demonstrated cytotoxic effects against several cancer cell lines. It is known to inhibit several clinically relevant enzymes, including histone acetyltransferases (HATs), which plays a role in its anticancer activity.[6][7]

-

Urushiol: Has shown cytotoxic and growth-inhibitory effects on gastric cancer cells in a dose-dependent manner, with IC50 values of approximately 15 µg/ml on MKN-45 cells and 20 µg/ml on MKN-28 cells.[5] The mechanism involves the induction of apoptosis through a p53-dependent pathway.[5]

-

Cardanol: Cytotoxic effects on human keratinocyte (HaCaT) cells have been observed at concentrations greater than 10 µg/mL.[4]

Table 1: Cytotoxicity of Structurally Related Long-Chain Alkylphenols

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Urushiol | MKN-45 (Gastric Cancer) | ~15 µg/mL | [5] |

| Urushiol | MKN-28 (Gastric Cancer) | ~20 µg/mL | [5] |

| Cardanol | HaCaT (Keratinocytes) | > 10 µg/mL | [4] |

| Anacardic Acid Derivative | Breast Cancer Cells | Not specified | [6] |

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented and are often attributed to their ability to disrupt microbial cell membranes, leading to cell death.[8]

-

Anacardic Acid: Exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[2] For instance, anacardic acid with a triene side chain was found to be significantly more effective against S. mutans and S. aureus than salicylic (B10762653) acid.[2] A synergistic effect has also been observed when anacardic acid is combined with standard antibacterial agents.[2]

-

Cardanol: Has shown antimicrobial effects against Gram-positive bacteria.[1]

Table 2: Antimicrobial Activity of Structurally Related Long-Chain Alkylphenols

| Compound/Derivative | Microorganism | MIC/MBC Value | Reference |

| Anacardic Acid (triene) | S. mutans (ATCC 25175) | More effective than salicylic acid | [2] |

| Anacardic Acid (triene) | S. aureus (ATCC 12598) | 64x more effective than salicylic acid | [2] |

| Anacardic Acid (diene) | Methicillin-resistant S. aureus | MBC of 6.25 µg/mL | [2] |

| Anacardic Acid (monoene) | Methicillin-resistant S. aureus | MBC of 3.31 µg/mL | [2] |

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of the antioxidant activity of these compounds, enabling them to scavenge free radicals.[9]

-

Anacardic Acid: Possesses antioxidant properties, which have been demonstrated in various in vitro assays.[6][7]

-

Cardanol: Valued for its antioxidant properties, which contribute to its use in industrial applications like biodiesel stabilization.[1]

Table 3: Antioxidant Activity of Structurally Related Long-Chain Alkylphenols

| Compound/Derivative | Assay | Result | Reference |

| Anacardic Acid | Various | Potent antioxidant | [2][7] |

| Cardanol | Various | Antioxidant activity | [1] |

Enzyme Inhibitory Activity

Long-chain alkylphenols have been shown to inhibit a variety of enzymes, which is a key mechanism underlying their therapeutic effects.

-

Anacardic Acid: A known inhibitor of several enzymes, including histone acetyltransferases (HATs), lipoxygenase, xanthine (B1682287) oxidase, and tyrosinase.[7]

Potential Mechanisms of Action and Signaling Pathways

The biological activities of long-chain alkylphenols are mediated through various mechanisms and signaling pathways. Due to the lack of specific data for this compound, we present generalized pathways known to be modulated by phenolic compounds.

Disruption of Microbial Cell Membranes

A primary mechanism for the antimicrobial activity of phenolic lipids is the disruption of the bacterial cell membrane's integrity. The long alkyl chain facilitates insertion into the lipid bilayer, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.

Caption: Generalized mechanism of antimicrobial action.

Modulation of Inflammatory Signaling Pathways

Phenolic compounds are known to modulate inflammatory responses by targeting key signaling pathways such as the NF-κB and MAPK pathways. They can inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

References

- 1. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urushiol - Wikipedia [en.wikipedia.org]

- 4. Metabolites | Free Full-Text | Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells [mdpi.com]

- 5. Urushiol Induces Apoptosis via a p53-dependent Pathway in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Product Anacardic Acid from Cashew Nut Shells Stimulates Neutrophil Extracellular Trap Production and Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Urushiol | Magnificent molecules | RSC Education [edu.rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Isolation of Long-Chain 3-Alkylphenols

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural sources and isolation of 3-Octadecylphenol. Extensive literature review indicates a lack of evidence for the natural occurrence of this compound. However, a closely related and structurally similar long-chain alkylphenol, 3-Pentadecylphenol , is a well-documented natural product. This guide will focus on the natural sources, isolation protocols, and quantitative analysis of 3-Pentadecylphenol, providing a valuable resource for researchers interested in this class of compounds. Information on the general synthesis of related alkylphenols is also provided for context.

The Question of this compound in Nature

Current scientific literature does not support the existence of this compound as a naturally occurring compound. Searches for its natural sources have not yielded any credible findings. Therefore, this document will pivot to the extensively studied analogue, 3-Pentadecylphenol.

Primary Natural Source of 3-Pentadecylphenol: Anacardium occidentale (Cashew)

The most significant natural source of 3-Pentadecylphenol is Cashew Nut Shell Liquid (CNSL) , a byproduct of the cashew industry from the plant Anacardium occidentale. CNSL is a complex mixture of phenolic lipids. 3-Pentadecylphenol is primarily present in its hydrogenated form, also known as cardanol (B1251761) . Natural CNSL is rich in anacardic acid, which upon heating, decarboxylates to form cardanol. Technical CNSL, which has undergone heat treatment, therefore contains a higher concentration of cardanol.

The composition of CNSL can vary depending on the geographical origin and the extraction method used. A typical composition of technical CNSL includes a significant percentage of cardanol, along with cardol and polymeric material.

Isolation of 3-Pentadecylphenol (Cardanol) from Cashew Nut Shell Liquid

Several methods have been developed for the isolation and purification of cardanol from CNSL. These methods primarily involve solvent extraction and chromatography.

General Experimental Workflow

The isolation of cardanol from CNSL generally follows a multi-step process, which can be visualized in the workflow diagram below. This process often begins with the decarboxylation of anacardic acid in natural CNSL to increase the yield of cardanol.

Caption: General workflow for the isolation of 3-Pentadecylphenol from CNSL.

Detailed Experimental Protocols

This protocol is adapted from a method for separating the phenolic constituents of technical CNSL.

Objective: To isolate cardanol from technical CNSL using a solvent-solvent extraction technique.

Materials:

-

Technical Cashew Nut Shell Liquid (CNSL)

-

Ammonium (B1175870) Hydroxide (B78521) (liquor ammonia)

-

Ethyl Acetate (B1210297)

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Dissolution: Dissolve the technical CNSL in a mixture of methanol and ammonium hydroxide (e.g., an 8:5 ratio).

-

Initial Extraction (Cardanol Separation): Transfer the solution to a separatory funnel and extract with hexane. The monophenolic cardanol will preferentially partition into the hexane layer.

-

Separation: Allow the layers to separate and collect the hexane layer.

-

Further Extraction (Cardol Removal): The remaining methanolic ammonia (B1221849) layer can be further extracted with a mixture of ethyl acetate and hexane to isolate cardol.

-

Solvent Removal: Concentrate the hexane extract containing cardanol using a rotary evaporator to obtain the crude cardanol.

-

Purification: The crude cardanol can be further purified by column chromatography.

Objective: To purify crude cardanol obtained from solvent extraction.

Materials:

-

Crude Cardanol

-

Silica (B1680970) Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

-

Glass Column

-

Fraction Collector

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude cardanol in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.

-

Fraction Collection: Collect the eluting fractions using a fraction collector.

-

Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing pure cardanol.

-

Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified 3-Pentadecylphenol (cardanol).

Quantitative Data on 3-Pentadecylphenol Isolation

The yield and purity of 3-Pentadecylphenol (cardanol) from CNSL can vary based on the starting material and the isolation method employed. The following table summarizes representative data from the literature.

| Natural Source | Isolation Method | Component Isolated | Yield | Purity | Reference |

| Anacardium occidentale (Technical CNSL) | Solvent Extraction (Methanol/Ammonia/Hexane) | Cardanol | Not specified | High | --INVALID-LINK-- |

| Anacardium occidentale (CNSL) | Supercritical CO2 Extraction on Celite | Cardanol | 3.04g (initial) | 98.6% (HPLC) | --INVALID-LINK-- |

| Anacardium occidentale (CNSL) | Flash Column Chromatography | Cardanol monoene | 42% of total cardanol | High | --INVALID-LINK-- |

Synthesis of 3-Alkylphenols

General Synthetic Workflow Example

Caption: A general synthetic route to 3-alkylphenols.

A specific example is the synthesis of 3-n-octylphenol from cardanol, which involves a Wittig reaction of 3-hydroxybenzaldehyde (B18108) followed by hydrogenation. A similar strategy could be adapted for the synthesis of this compound.

Conclusion

While this compound does not appear to be a naturally occurring compound, its close analog, 3-Pentadecylphenol, is readily available from Cashew Nut Shell Liquid. The isolation protocols detailed in this guide provide a foundation for obtaining this valuable long-chain alkylphenol for research and development purposes. The provided quantitative data and experimental workflows are intended to aid researchers in establishing efficient and effective isolation strategies. For alkylphenols not found in nature, established synthetic routes offer a reliable alternative for their production.

The Solubility of 3-Octadecylphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Octadecylphenol in various organic solvents. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing the solubility of long-chain alkylphenols, offers qualitative solubility predictions, and details a standardized experimental protocol for determining precise solubility values.

Understanding the Solubility of this compound

This compound is a molecule with a dual nature. It possesses a polar phenolic hydroxyl group capable of forming hydrogen bonds, and a long, nonpolar octadecyl (C18) hydrocarbon tail. This structure dictates its solubility, which is a balance between the interactions of its polar head and nonpolar tail with the solvent molecules.

The general principle of "like dissolves like" is paramount in predicting the solubility of this compound. Solvents that can effectively interact with both the polar hydroxyl group and the extensive nonpolar alkyl chain will be the most effective.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. These predictions are based on the principles of chemical interactions and the known properties of the solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Moderate to Low | The hydroxyl group of the alcohol can form hydrogen bonds with the phenolic hydroxyl group. However, the long nonpolar octadecyl chain has limited favorable interactions with the shorter alkyl chains of these alcohols. As the alkyl chain of the alcohol solvent increases (e.g., butanol, octanol), the solubility is expected to increase. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for phenols as the ether oxygen can act as a hydrogen bond acceptor for the phenolic proton. The alkyl groups of the ether also interact favorably with the octadecyl chain through van der Waals forces. |

| Esters | Ethyl acetate | Moderate | The carbonyl oxygen of the ester can act as a hydrogen bond acceptor. The overall polarity is intermediate, allowing for some interaction with both parts of the this compound molecule. |

| Aromatic Hydrocarbons | Toluene, Xylene | High | The aromatic ring of the solvent can interact with the phenyl ring of the phenol (B47542) through π-π stacking. The nonpolar nature of these solvents is also highly compatible with the long octadecyl chain. |

| Aliphatic Hydrocarbons | Hexane, Heptane | High | These nonpolar solvents will readily solvate the long octadecyl tail through van der Waals interactions. The polar hydroxyl group will be less favorably solvated, but the overall solubility is expected to be high due to the dominance of the nonpolar chain. |

| Ketones | Acetone | Moderate | The carbonyl oxygen can act as a hydrogen bond acceptor. Acetone has a moderate polarity that can accommodate both the polar and nonpolar regions of the solute to some extent. |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at solvating a wide range of organic compounds. They can interact with the aromatic ring and the long alkyl chain. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound in a specific organic solvent, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of solids in liquids.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials or flasks. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant liquid using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent in units such as g/L or mol/L, taking into account the dilution factor.

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on its physicochemical properties.

This guide provides a foundational understanding of this compound's solubility and a practical framework for its experimental determination. For specific applications, it is crucial to perform the detailed experimental validation to ascertain the precise solubility in the solvent system of interest.

Toxicological Profile of 3-Octadecylphenol: An In-depth Technical Guide

Executive Summary

3-Octadecylphenol is a long-chain alkylphenol. While specific toxicological data for this compound is scarce, information on analogous compounds suggests potential for skin and eye irritation. Based on data for 3-Pentadecylphenol, it may be classified as harmful if swallowed, in contact with skin, or if inhaled. Long-chain alkylphenols, as a class, have been noted for their potential endocrine-disrupting properties and ecotoxicity, particularly to aquatic organisms. This document provides a comprehensive overview of the inferred toxicological profile of this compound, drawing upon available data for structurally related compounds to inform on potential hazards, toxicokinetics, and mechanisms of action. All quantitative data are presented in tabular format for clarity, and where applicable, experimental workflows and potential signaling pathways are visualized.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Phenol, 3-octadecyl- |

| CAS Number | 25525-21-9 |

| Molecular Formula | C₂₄H₄₂O |

| Molecular Weight | 346.6 g/mol |

| Appearance | Not available. Likely a solid at room temperature based on similar compounds. |

| Solubility | Expected to have low water solubility and high solubility in organic solvents. |

Toxicological Data

The following tables summarize the available toxicological data for 3-Pentadecylphenol, a close structural analog of this compound. This data is used as a surrogate to infer the potential toxicity of this compound.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | - | Oral | Category 4 (Harmful if swallowed) | GHS | [1] |

| LD₅₀ | - | Dermal | Category 4 (Harmful in contact with skin) | GHS | [1] |

| LC₅₀ | - | Inhalation | Category 4 (Harmful if inhaled) | GHS | [1] |

Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | - | Causes skin irritation | Category 2 | [1][2] |

| Eye Irritation | - | Causes serious eye irritation | Category 2A | [1][2] |

Genotoxicity and Carcinogenicity

A study on saturated cardanol (B1251761) (3-Pentadecylphenol) showed an absence of genotoxicity in the comet assay.[3] There is no data available on the carcinogenicity of this compound or its close analogs.

Ecotoxicity

A study on cardanol, a mixture containing 3-pentadecylphenol, demonstrated high toxicity to aquatic organisms.[4] The LC₅₀ for cardanol in brine shrimp (Artemia sp.) was reported as 1.59 mg/L at 24 hours and 0.42 mg/L at 48 hours.[4]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized descriptions of standard OECD test guidelines that would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀). A stepwise procedure is used with a limited number of animals. The test substance is administered orally by gavage to a group of fasted animals. Observations of effects and mortality are made for at least 14 days.

Skin Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation or corrosion. The test substance is applied to the shaved skin of a single animal. The site is observed for erythema and edema at specified intervals after patch removal.

Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to produce irritation or corrosion to the eye. The test substance is applied to the eye of a single animal. The eyes are examined for signs of irritation at specific time points after instillation.

Potential Mechanisms of Action and Signaling Pathways

Long-chain alkylphenols are known to be potential endocrine disruptors, often through interaction with nuclear receptors. A generalized signaling pathway for a nuclear receptor is depicted below. It is hypothesized that this compound, due to its phenolic structure and long alkyl chain, could potentially interact with such pathways.

Caption: Generalized Nuclear Receptor Signaling Pathway.

Experimental Workflow for Toxicity Assessment

A logical workflow for assessing the toxicological profile of a compound like this compound would involve a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies.

Caption: Tiered Experimental Workflow for Toxicity Assessment.

Conclusion

The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. Based on data from the structurally analogous 3-Pentadecylphenol and the broader class of long-chain alkylphenols, it is prudent to handle this compound with care, assuming potential for skin and eye irritation, and possible harm upon ingestion, dermal contact, or inhalation. Furthermore, the potential for endocrine disruption and significant ecotoxicity warrants further investigation. The data and frameworks presented in this guide serve as a preliminary assessment to inform safe handling practices and to highlight the critical need for comprehensive toxicological testing of this compound.

References

Spectroscopic Profile of 3-Octadecylphenol: A Technical Guide

Introduction

3-Octadecylphenol is a long-chain alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring substituted with a long aliphatic chain. These molecules are of interest to researchers in various fields, including materials science, polymer chemistry, and drug development, due to their unique amphiphilic properties. A thorough understanding of their chemical structure is paramount for their application and development. This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and MS) for this compound.

Note on Data Source: Publicly available, comprehensive spectral data specifically for this compound is limited. Therefore, this guide utilizes data from its close structural analog, 3-pentadecylphenol (B1217947) (a C15 alkyl chain derivative), as a proxy. The spectral characteristics of the aromatic region and the initial part of the alkyl chain are expected to be nearly identical, with predictable differences in the aliphatic region, primarily in signal integration and the number of methylene (B1212753) units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of 3-Pentadecylphenol

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | t | 1H | Ar-H (meta to -OH and alkyl) |

| ~6.75 | d | 1H | Ar-H (ortho to -OH) |

| ~6.65 | s | 1H | Ar-H (ortho to alkyl) |

| ~6.60 | d | 1H | Ar-H (para to -OH) |

| ~4.8 (variable) | br s | 1H | Ar-OH |

| ~2.55 | t | 2H | Ar-CH₂ - |

| ~1.58 | quintet | 2H | Ar-CH₂-CH₂ - |

| ~1.25 | m | ~24H | -(CH₂ )₁₂- |

| ~0.88 | t | 3H | -CH₃ |

¹³C NMR Spectral Data of 3-Pentadecylphenol[1]

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C -OH |

| ~144.5 | Ar-C -alkyl |

| ~129.5 | Ar-C H |

| ~121.0 | Ar-C H |

| ~116.0 | Ar-C H |

| ~112.5 | Ar-C H |

| ~36.0 | Ar-C H₂- |

| ~31.9 | -(C H₂)ₙ- |

| ~31.5 | -(C H₂)ₙ- |

| ~29.7 | -(C H₂)ₙ- (multiple signals) |

| ~29.4 | -(C H₂)ₙ- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (phenolic) |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2920 | Strong | Aliphatic C-H stretch (asymmetric) |

| ~2850 | Strong | Aliphatic C-H stretch (symmetric) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1460 | Medium | CH₂ bend |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~850-750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is for 3-pentadecylphenol, obtained by electron ionization (EI).[1]

| m/z | Relative Intensity (%) | Assignment |

| 304 | ~30 | [M]⁺ (Molecular Ion) |

| 108 | 100 | [C₇H₈O]⁺ (Benzylic cleavage) |

| 107 | ~60 | [C₇H₇O]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for long-chain alkylphenols are provided below.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of alkylphenols is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the 3-alkylphenol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-160 ppm.

-

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the spectrum using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy

A common method for preparing a solid sample like this compound for IR analysis is the KBr pellet method:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the 3-alkylphenol sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently mix the sample and KBr.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)[3][4][5][6][7]

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like long-chain alkylphenols.[2][3][4][5][6]

-

Sample Preparation:

-

Dissolve a small amount of the 3-alkylphenol in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

-

-

GC Parameters:

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 280-300 °C.

-

Final hold: 5-10 minutes.

-

-

-

MS Parameters:

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230-250 °C.

-

Mass Range: m/z 40-500.

-

Scan Speed: 2-3 scans/second.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of the analyte.

-

The mass spectrum corresponding to the chromatographic peak is used for structural elucidation and comparison with spectral libraries.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a long-chain alkylphenol.

Caption: General workflow for the spectroscopic analysis of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, long-chain alkylphenols, as a class, are known to exhibit various biological activities. Some studies suggest that related phenolic lipids may have antioxidant properties.[7] Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

References

- 1. Phenol, 3-pentadecyl- [webbook.nist.gov]

- 2. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]

- 3. s4science.at [s4science.at]

- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]

- 5. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 3-Pentadecylphenol CAS#: 501-24-6 [m.chemicalbook.com]

The Antioxidant Potential of 3-Octadecylphenol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds are a well-established class of antioxidants known for their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. 3-Octadecylphenol, a lipophilic phenol (B47542), presents a chemical structure suggestive of antioxidant activity. This technical guide outlines a comprehensive framework for evaluating the antioxidant potential of this compound. While specific experimental data for this compound is not yet prevalent in public literature, this document provides detailed experimental protocols for key antioxidant assays, illustrates potential mechanisms of action and relevant signaling pathways, and presents a clear structure for the presentation of quantitative data. This guide is intended to serve as a foundational resource for researchers initiating studies on the antioxidant properties of this compound and similar lipophilic phenols.

Introduction to Phenolic Antioxidants

Antioxidants are molecules that can prevent or slow the oxidation of other molecules.[1] Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells.[1] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are potent antioxidants due to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.[2][3] The antioxidant activity of phenolic compounds is a subject of intense research due to their potential therapeutic applications in diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[4]

This compound's structure, featuring a phenolic hydroxyl group and a long alkyl chain, suggests it may possess significant antioxidant capabilities, particularly within lipid-rich environments. The lipophilic nature of the octadecyl chain could enhance its incorporation into cell membranes, potentially offering targeted protection against lipid peroxidation.

Mechanisms of Antioxidant Action for Phenolic Compounds

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[2]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•). The phenoxyl radical is stabilized by resonance, rendering it less reactive.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the phenol to the free radical, forming a phenol radical cation (ArOH•+) and an anion (R-). The radical cation then transfers a proton to the surrounding solvent, resulting in the stable phenoxyl radical.[2]

The dominant mechanism depends on the structure of the phenolic compound, the nature of the free radical, and the solvent system.[2]

Experimental Protocols for Assessing Antioxidant Potential

To evaluate the antioxidant capacity of this compound, a panel of assays is recommended. The following are standard and widely used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[5] The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.[6]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a microplate well or a cuvette, add a specific volume of the this compound solution (e.g., 100 µL).

-

Add a specific volume of the DPPH solution (e.g., 100 µL).

-

For the blank, use the solvent instead of the sample.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[6]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[7] The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decolorization is measured by the decrease in absorbance at approximately 734 nm.[8]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a standard antioxidant.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

-

Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[10]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[9]

-

The FRAP reagent should be freshly prepared and warmed to 37°C before use.

-

Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3 mL).

-

Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).[9]

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is constructed using the standard.

-

The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram of the sample.

-

Data Presentation

Quantitative data from antioxidant assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Radical Scavenging Activity of this compound

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| This compound | 45.8 ± 3.2 | 28.1 ± 2.5 |

| Trolox (Standard) | 15.2 ± 1.1 | 9.8 ± 0.9 |

| Ascorbic Acid (Standard) | 25.6 ± 2.3 | 12.4 ± 1.5 |

Data are presented as mean ± standard deviation (n=3). IC50 is the concentration required to inhibit 50% of the radicals.

Table 2: Hypothetical Antioxidant Capacity of this compound

| Compound | TEAC (ABTS Assay) | FRAP Value (µmol Fe²⁺/g) |

| This compound | 1.8 ± 0.2 | 350.6 ± 25.4 |

| Trolox (Standard) | 1.0 | Not Applicable |

| Quercetin (Standard) | 4.7 ± 0.4 | 1250.8 ± 98.7 |

Data are presented as mean ± standard deviation (n=3). TEAC is the Trolox Equivalent Antioxidant Capacity.

Potential Signaling Pathways Modulated by Phenolic Compounds

Beyond direct radical scavenging, polyphenols can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.[11]

Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) Pathway

The Nrf2-ARE pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like some polyphenols, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammation, which is closely linked to oxidative stress. Many polyphenols have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion

This technical guide provides a comprehensive roadmap for the investigation of the antioxidant potential of this compound. By employing a combination of in vitro antioxidant assays, researchers can quantitatively assess its radical scavenging and reducing capabilities. Furthermore, exploring its effects on key signaling pathways such as Nrf2-ARE and NF-κB will provide deeper insights into its mechanisms of action at the cellular level. The lipophilic nature of this compound warrants further investigation into its effects on lipid peroxidation and its potential as a membrane-protective antioxidant. The methodologies and frameworks presented herein serve as a robust starting point for elucidating the full antioxidant profile of this promising compound for its potential application in the fields of nutrition, pharmaceuticals, and cosmetics.

References

- 1. jscholarpublishers.com [jscholarpublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Autographic Assay for the Rapid Detection of Antioxidant Capacity of Liquid and Semi-solid Pharmaceutical Formulations Using ABTS•+ Immobilized by Gel Entrapment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 3-Octadecylphenol: A Technical Overview for Researchers

Introduction: The Promise of Long-Chain Alkylphenols in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent activity against pathogenic bacteria. Phenolic compounds have long been recognized for their antimicrobial properties. Within this diverse class, long-chain alkylphenols are emerging as a promising area of investigation. The lipophilic nature of the long alkyl chain is hypothesized to enhance interaction with and disruption of the bacterial cell membrane, a critical target for antimicrobial agents.

3-Octadecylphenol, with its C18 alkyl chain, represents a molecule of significant interest. Its structural characteristics suggest a potential for potent antimicrobial efficacy. This guide provides an in-depth overview of the anticipated antimicrobial activity of this compound, drawing parallels from related long-chain alkylphenols and outlining the experimental protocols required for its comprehensive evaluation.

Putative Mechanism of Action: Disrupting the Bacterial Membrane

The primary mechanism of action for phenolic compounds involves the disruption of the bacterial cell's cytoplasmic membrane. The hydroxyl group of the phenol (B47542) is known to interact with the polar head groups of the membrane phospholipids, while the lipophilic alkyl chain is thought to penetrate the hydrophobic core of the lipid bilayer. This insertion is believed to lead to a cascade of detrimental effects:

-

Increased Membrane Permeability: Disruption of the lipid packing leads to leakage of essential intracellular components, such as ions (e.g., K+), ATP, and nucleic acids.

-

Dissipation of Proton Motive Force: The integrity of the proton gradient across the membrane is crucial for ATP synthesis and active transport. Alkylphenols can act as protonophores, dissipating this gradient and leading to metabolic collapse.

-

Inhibition of Membrane-Bound Enzymes: Key cellular processes, including respiration and cell wall synthesis, rely on enzymes embedded within the cell membrane. The perturbation of the membrane environment can inhibit the function of these vital enzymes.

The octadecyl chain of this compound, due to its significant length, is expected to profoundly influence its partitioning into the bacterial membrane, suggesting a potent disruptive capability.

Quantitative Antimicrobial Activity of Structurally Related Long-Chain Alkylphenols

While specific data for this compound is unavailable, studies on other long-chain alkylphenols demonstrate a clear structure-activity relationship. Generally, antimicrobial activity increases with the length of the alkyl chain up to a certain point, after which a "cut-off" effect is observed, likely due to reduced solubility. The table below summarizes representative Minimum Inhibitory Concentration (MIC) data for various alkylphenols against common pathogenic bacteria to provide a comparative context.

| Compound | Alkyl Chain Length | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| Phenol | C0 | >1000 | >1000 | >1000 |

| p-Cresol | C1 | 500 | 1000 | >1000 |

| 4-Ethylphenol | C2 | 250 | 500 | 1000 |

| 4-Propylphenol | C3 | 125 | 250 | 500 |

| 4-Butylphenol | C4 | 62.5 | 125 | 250 |

| 4-Pentylphenol | C5 | 31.2 | 62.5 | 125 |

| 4-Hexylphenol | C6 | 15.6 | 31.2 | 62.5 |

| 4-Heptylphenol | C7 | 7.8 | 15.6 | 31.2 |

| 4-Octylphenol | C8 | 3.9 | 7.8 | 15.6 |

Note: This table is a composite representation based on general trends reported in the literature for 4-alkylphenols and is intended for illustrative purposes. Actual values can vary based on specific experimental conditions.

Detailed Experimental Protocols for Evaluating this compound

To rigorously assess the antimicrobial potential of this compound, a series of standardized in vitro assays are required.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.

Materials:

-

This compound

-